

# "spectroscopic data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"

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## Compound of Interest

Compound Name: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B075883

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An In-depth Technical Guide to the Spectroscopic Data of **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid** ( $C_{11}H_{10}O_4$ , Molar Mass: 206.19 g/mol) is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules.<sup>[1]</sup> Its structural elucidation is paramount for quality control and for the development of new synthetic pathways. This guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers in medicinal chemistry and drug development.

## Molecular Structure

IUPAC Name: **6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid**<sup>[2]</sup> CAS Number: 10410-29-4<sup>[2][3]</sup> Molecular Formula:  $C_{11}H_{10}O_4$ <sup>[2][3]</sup> Molecular Weight: 206.19 g/mol <sup>[2][3]</sup>

## Spectroscopic Data

The structural confirmation of **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected proton NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOH	~13.0	Singlet (broad)	1H
Aromatic H (H7)	~7.3-7.5	Doublet	1H
Aromatic H (H5)	~7.0-7.2	Doublet of doublets	1H
Aromatic H (H4)	~7.5-7.7	Doublet	1H
-OCH <sub>3</sub>	~3.8	Singlet	3H
-CH <sub>3</sub>	~2.5	Singlet	3H

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral information.[2]

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=O (Carboxylic Acid)	~165
C2	~150
C3	~115
C3a	~145
C4	~120
C5	~110
C6	~160
C7	~100
C7a	~130
-OCH <sub>3</sub>	~55
-CH <sub>3</sub>	~15

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid** are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Strong, Broad
C-H stretch (Aromatic)	3000-3100	Medium
C-H stretch (Aliphatic)	2850-3000	Medium
C=O stretch (Carboxylic Acid)	1680-1710	Strong
C=C stretch (Aromatic)	1580-1620	Medium
C-O stretch (Ether)	1200-1275	Strong
C-O stretch (Carboxylic Acid)	1210-1320	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Ion	m/z
[M] <sup>+</sup>	206
[M-CH <sub>3</sub> ] <sup>+</sup>	191
[M-COOH] <sup>+</sup>	161

## Experimental Protocols

### Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

A plausible synthetic route for **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid** can be adapted from established procedures for related benzofuran derivatives. A common method involves the cyclization of a substituted phenoxy ester.

Materials:

- 4-Methoxyphenol

- Ethyl 2-chloroacetoacetate
- Potassium carbonate
- Ethanol
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether

Procedure:

- Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours. After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.
- Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice water, and the precipitated product is filtered, washed with water, and dried.
- Step 3: Hydrolysis to **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid**. The ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the reaction, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is filtered, washed with cold water, and dried to yield **6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid**.

## Spectroscopic Analysis Protocols

NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .
- Samples are dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) as an internal standard.
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

#### IR Spectroscopy:

- FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.
- Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .

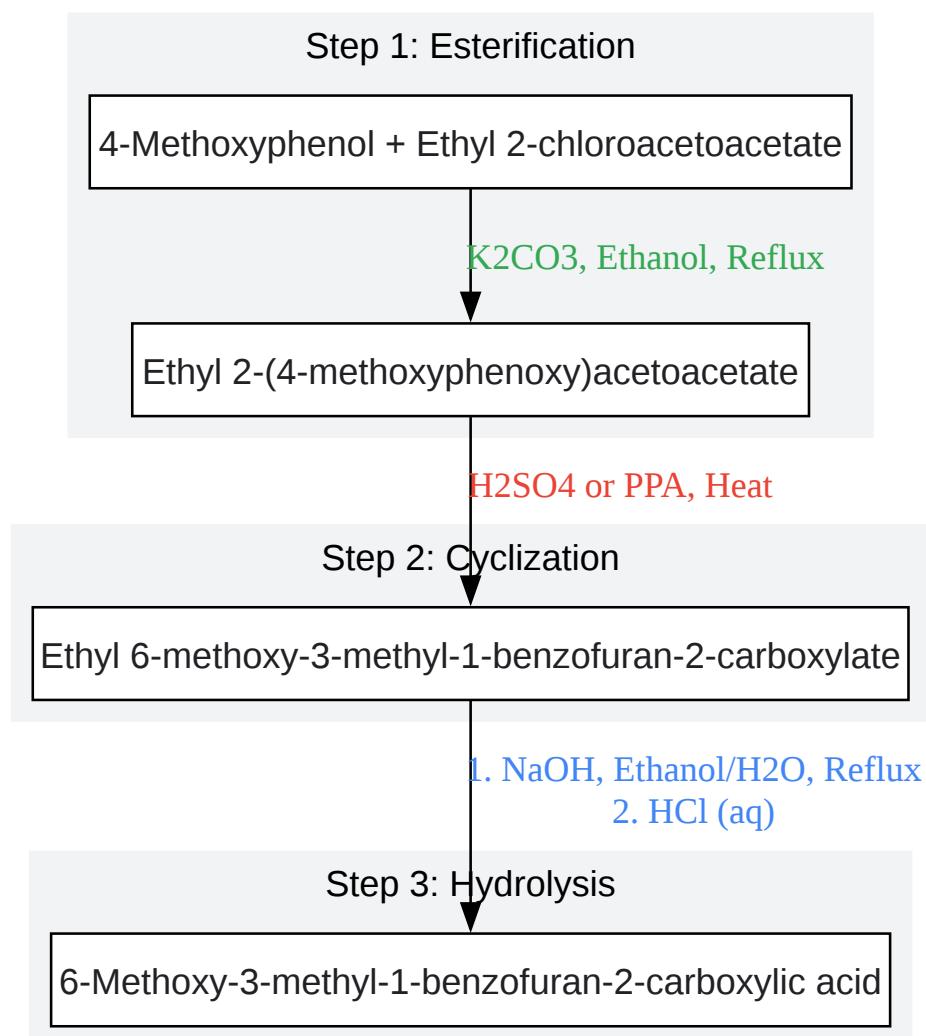
#### Mass Spectrometry:

- Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- The mass-to-charge ratios ( $m/z$ ) of the molecular ion and major fragment ions are recorded.

## Visualizations

## Synthetic Workflow

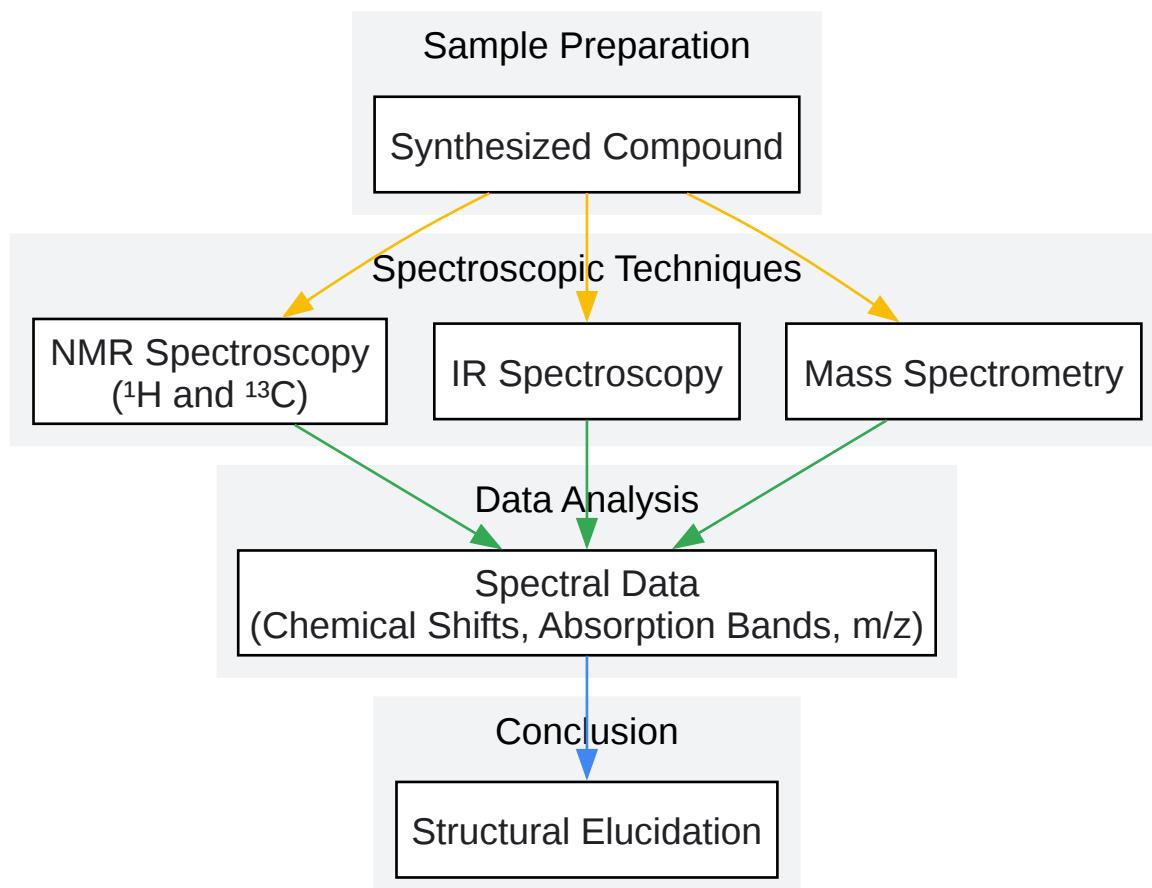
## Synthetic Workflow for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

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Caption: Synthetic pathway for the target compound.

## Spectroscopic Analysis Workflow

## Spectroscopic Characterization Workflow

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## References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid | CAS 103986-33-0 [benchchem.com]
- 2. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]

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